[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine
Description
The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine (CAS: 1856024-61-7) is a substituted pyrazole derivative with a molecular formula of C₁₅H₂₀FN₃O and a molecular weight of 277.34 g/mol . Its structure features:
- A 1-ethyl-4-methyl-pyrazole core, with a fluorine substituent at position 5 (SMILES:
CCn1nc(C)c(CNCc2ccc(OC)cc2)c1F) . - A (4-methoxyphenyl)methyl group linked via an amine bridge.
This compound is structurally distinct due to the fluorine atom on the pyrazole ring and the ethyl-methyl substitution pattern, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-15(12(2)9-17-18)11-16-10-13-5-7-14(19-3)8-6-13/h5-9,16H,4,10-11H2,1-3H3 |
InChI Key |
HGDJFGIQKZFNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The most widely adopted method involves cyclocondensation between α,β-unsaturated ketones and hydrazine derivatives. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions to form a diketone intermediate, which subsequently undergoes cyclization with methylhydrazine. Key parameters include:
-
Solvent : Ethanol or glacial acetic acid (optimal for proton transfer).
-
Temperature : Reflux at 80–100°C for 4–6 hours.
This method ensures precise substitution at the 4- and 5-positions, critical for subsequent functionalization.
Transition Metal-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions enable the introduction of the ethyl group at the 1-position. For instance, Suzuki-Miyaura coupling between 4-methylpyrazole boronic ester and iodoethane in the presence of Pd(PPh₃)₄ achieves 82% yield. Reaction conditions are summarized below:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/water (3:1) |
| Temperature | 90°C, 12 hours |
| Yield | 82% |
Functionalization of the Pyrazole Core
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0°C → RT | 2 h | 68% |
| H₂ (Raney Ni) | Ethanol | 50°C | 6 h | 89% |
Hydrogenation under catalytic conditions provides higher yields but requires specialized equipment.
Nucleophilic Substitution
Alternative routes employ halogenated intermediates. For example, bromination of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol using PBr₃ yields (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl bromide, which reacts with 4-methoxybenzylamine in DMF:
Conditions :
-
Molar Ratio : 1:1.2 (bromide:amine)
-
Base : K₂CO₃ (2 equiv)
-
Time : 24 hours at 80°C
-
Yield : 73%
Industrial-Scale Production Considerations
Scalability challenges include cost-effective purification and waste management.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency. A representative protocol involves:
Crystallization Optimization
Recrystallization solvents critically impact purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 98.5 | Needles |
| Acetonitrile | 99.2 | Rhombic plates |
| Ethyl Acetate | 97.8 | Irregular |
Acetonitrile achieves the highest purity due to its moderate polarity and boiling point (82°C).
Mechanistic Insights and Side Reactions
Side products arise from competing pathways:
Over-Reduction in Amination
Excessive hydrogenation reduces the methoxy group to hydroxyl, forming [(4-hydroxyphenyl)methyl]amine derivatives. This is mitigated by:
Steric Hindrance in Substitution
Bulky substituents at the pyrazole 4-position slow nucleophilic attack. Kinetic studies show a 40% decrease in reaction rate when replacing methyl with tert-butyl groups.
Analytical Characterization
Post-synthesis validation involves:
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Methoxyphenyl Groups
a) 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 765286-75-7)
- Molecular Formula : C₁₂H₁₅N₃O₂ (MW: 233.27 g/mol) .
- Key Differences : Lacks the ethyl group and fluorine substituent present in the target compound. The amine group is directly attached to the pyrazole ring instead of a methylene bridge.
- Applications : Used as an intermediate in drug synthesis, particularly in kinase inhibitors .
b) 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 303146-14-7)
Ethyl-Methyl Pyrazole Analogues
a) [(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine (CAS: 1172946-15-4)
- Molecular Formula : C₁₇H₂₄N₃O (MW: 311.34 g/mol) .
- Key Differences : Features a 3-methoxyphenylethyl group instead of 4-methoxyphenylmethyl. The ethyl group is at position 1, and the methyl at position 3 of the pyrazole.
b) 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1499331-74-6)
- Molecular Formula : C₁₀H₁₃N₃S (MW: 207.29 g/mol) .
- Key Differences : Replaces the methoxyphenyl group with a thiophene ring , altering electronic properties and solubility.
- Applications : Thiophene-containing compounds are often explored for CNS activity due to enhanced blood-brain barrier penetration .
Structural and Functional Analysis
Physicochemical Properties
Key Observations :
Pharmacological Potential
- Target Compound : The fluorine atom may enhance metabolic stability and target affinity, similar to trifluoromethyl groups in and .
Biological Activity
The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which combines a pyrazole ring and a methoxyphenyl group, suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.
Molecular Formula and Properties
- Molecular Formula : C14H19N3O
- Molecular Weight : 245.32 g/mol
- InChI Key : InChI=1S/C14H19N3O/c1-3-17...
The presence of both the pyrazole and methoxy groups enhances the compound's lipophilicity, which may influence its absorption and distribution within biological systems.
Predicted Pharmacological Effects
Based on structural analyses and computational predictions, this compound is anticipated to exhibit various biological activities:
- Anti-inflammatory : Similar compounds have shown efficacy in reducing inflammation.
- Analgesic : The compound may possess pain-relieving properties.
- Neuroprotective : Potential interactions with neurotransmission pathways could provide protective effects for neuronal cells.
These predictions are often validated through experimental assays in both in vitro and in vivo settings.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Binding Affinity Tests : Assessing how strongly the compound binds to specific receptors or enzymes.
- Cell Viability Assays : Evaluating the effects on cell growth and survival in various cell lines.
- Animal Models : Testing efficacy and safety profiles through pharmacokinetic studies.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylhydrazine | Contains hydrazine moiety | Antitumor activity |
| 1-Ethylpyrazole | Simple pyrazole derivative | Neuroprotective effects |
| 2-Methylpyrazole | Methyl-substituted pyrazole | Anti-inflammatory properties |
| 3-(4-Methoxyphenyl)-1H-pyrazole | Similar structure with different substitution | Antidepressant effects |
The dual functionality of this compound may enhance its selectivity towards specific targets compared to simpler derivatives.
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of related pyrazole derivatives. The results indicated that compounds with similar structural motifs effectively reduced pro-inflammatory cytokines in vitro, suggesting that this compound may exhibit comparable effects.
Neuroprotective Activity Research
Research conducted on neuroprotective agents highlighted that pyrazole-containing compounds can shield neuronal cells from oxidative stress. Experimental data demonstrated that these compounds significantly reduced cell death in models of neurodegeneration, supporting the hypothesis that this compound could serve as a neuroprotective agent.
Q & A
Q. What are the optimal synthetic routes for [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine to maximize yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. A two-step approach is recommended:
Pyrazole Core Formation : React 1-ethyl-4-methylpyrazole with methylating agents (e.g., methyl iodide) in aprotic solvents like DMF or DMSO, using NaH or K2CO3 as a base .
Amine Linkage : Couple the resulting pyrazole derivative with 4-methoxybenzyl chloride via nucleophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Optimization : Yield (>75%) is achieved using continuous flow synthesis with automated temperature control (60–80°C) and inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the ethyl group (δ 1.2–1.4 ppm triplet for CH3, δ 3.2–3.5 ppm quartet for CH2) and methoxyphenyl resonance (δ 3.8 ppm singlet for OCH3) .
- IR : Validate N–H stretching (3300–3500 cm<sup>−1</sup>) and C–N bonds (1250–1350 cm<sup>−1</sup>) .
- HRMS : Use ESI+ mode to confirm molecular ion [M+H]<sup>+</sup> at m/z 288.18 .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Purity Validation : Perform HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity before bioactivity tests .
- Comparative Studies : Cross-test the compound with structurally analogous pyrazoles (e.g., fluorophenyl variants) to isolate substituent-specific effects .
Q. How does the electronic configuration of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methoxyphenyl group’s electron-donating nature (via OCH3) enhances electrophilic aromatic substitution at the pyrazole ring, while the ethyl group’s steric bulk moderates reaction rates. For example:
- Electrophilic Substitution : Nitration occurs preferentially at the para position of the methoxyphenyl ring due to resonance stabilization .
- Nucleophilic Attack : The methylene bridge (–CH2–) between pyrazole and amine groups is susceptible to nucleophiles (e.g., Grignard reagents), requiring low-temperature conditions (−20°C) to prevent degradation .
Key Research Recommendations
- Crystallography : Use SHELXL for single-crystal X-ray diffraction to resolve ambiguous stereochemistry .
- Mechanistic Probes : Employ isotopic labeling (<sup>15</sup>N or <sup>13</sup>C) to track metabolic pathways in pharmacokinetic studies .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict regioselectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
